molecular formula C9H12N3Na2O7P B13391818 Disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate

Disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate

Cat. No.: B13391818
M. Wt: 351.16 g/mol
InChI Key: IJFRULGDDRUYQN-UHFFFAOYSA-L
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Description

Disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate is a chemical compound with the molecular formula C9H12N3Na2O8P It is a derivative of cytidine monophosphate, a nucleotide that plays a crucial role in various biological processes

Properties

IUPAC Name

disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O7P.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFRULGDDRUYQN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3Na2O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate typically involves the phosphorylation of cytidine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the introduction of a phosphate group. The final step involves the deprotection of the hydroxyl groups to yield the desired compound. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to ensure the final product meets the required specifications for pharmaceutical or biochemical applications .

Chemical Reactions Analysis

Types of Reactions

Disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives, modified nucleosides, and nucleotide analogs. These products are often used in further biochemical studies or as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate is a complex organic compound that integrates phosphate chemistry and pyrimidine derivatives. It features a disodium phosphate backbone, recognized for its buffering properties and biological significance. The pyrimidine ring, specifically substituted at the 5-position with an amino group, indicates potential interactions within biological systems, especially in nucleic acid metabolism and enzyme regulation.

Potential Applications

This compound has potential applications in various fields:

  • Biochemistry As a substrate or inhibitor in enzyme assays
  • Drug Development In the synthesis of nucleotide-based drugs
  • Molecular Biology As a component in synthetic oligonucleotides

Chemical Reactivity

The chemical reactivity of this compound can be attributed to its phosphate moiety and pyrimidine structure. Key reactions include:

  • Hydrolysis The phosphate ester bond can undergo hydrolysis, releasing phosphate ions
  • Phosphorylation Acts as a phosphorylating agent in enzymatic reactions
  • Complexation Interacts with metal ions due to the phosphate group

Interaction Studies

Interaction studies are essential for understanding how this compound interacts with other biological molecules:

  • Protein Binding Affinity and specificity for binding to proteins
  • Enzyme Inhibition Ability to inhibit or modulate enzyme activity
  • Nucleic Acid Interactions Interactions with DNA and RNA

Cyclin-dependent Kinase 2 (CDK2) Inhibitors

Mechanism of Action

The mechanism of action of disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate involves its incorporation into nucleic acids. It can act as a substrate for enzymes involved in nucleotide metabolism, influencing various biochemical pathways. The compound’s molecular targets include DNA and RNA polymerases, which are essential for nucleic acid synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate is unique due to its specific phosphorylation pattern and the presence of the disodium salt, which enhances its solubility and stability. This makes it particularly useful in various biochemical and pharmaceutical applications .

Biological Activity

Disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate is a complex organic compound that combines features of phosphate chemistry with pyrimidine derivatives. This compound's biological activity is influenced by its structural components, which include a disodium phosphate backbone and a pyrimidine ring substituted at the 5-position with an amino group.

Chemical Structure and Properties

Molecular Characteristics:

  • Molecular Weight: 483.156
  • LogP: -1.6308 (indicating high solubility in water)
  • PSA (Polar Surface Area): 299.85

The compound can be identified by its unique chemical structure, which supports its potential interactions in biological systems, particularly in nucleic acid metabolism and enzyme regulation.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Nucleotide Metabolism:
    • The presence of the pyrimidine ring suggests a role in nucleotide metabolism, potentially acting as a substrate or inhibitor for enzymes involved in nucleic acid synthesis.
  • Enzyme Regulation:
    • The phosphate moiety may influence enzyme activity through phosphorylation or dephosphorylation processes, impacting cellular signaling pathways.
  • Antimicrobial Activity:
    • Preliminary studies indicate that compounds with similar structures exhibit bacteriostatic effects, suggesting potential antimicrobial properties for this compound .

Interaction Studies

Understanding how this compound interacts with other biological molecules is crucial for elucidating its mechanisms of action. Interaction studies have shown that:

  • The compound may exhibit synergistic effects when combined with other nucleotides or nucleotide analogs, enhancing its biological efficacy.

Comparative Analysis

To better contextualize the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructureUnique Features
Disodium PhosphateNa₂HPO₄Common buffering agent with applications in food and pharmaceuticals
4-Amino-PyrimidineC₄H₄N₄Basic structure lacking phosphate functionality
Nucleotide AnaloguesVariesInvolved in cellular metabolism but may not have similar buffering properties

This table highlights the unique functionalities of this compound as both a phosphate buffer and a potential bioactive compound due to its pyrimidine structure.

Case Studies and Research Findings

Recent studies have provided insights into the biological implications of this compound:

  • Bacteriostatic Effects:
    • In vitro experiments demonstrated that cultures treated with disodium phosphate exhibited growth patterns similar to untreated controls but showed reduced optical density (OD), indicating potential bacteriostatic effects .
  • Cellular Impact:
    • Research involving high-phosphate diets in animal models revealed significant changes in gene expression related to muscle metabolism, suggesting that phosphates play critical roles in metabolic pathways .
  • Cancer Research:
    • The inhibition of thymidylate synthase by related compounds like fluorodeoxyuridylate (FdUMP) suggests that this compound may similarly affect DNA synthesis pathways, relevant for cancer treatment strategies .

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